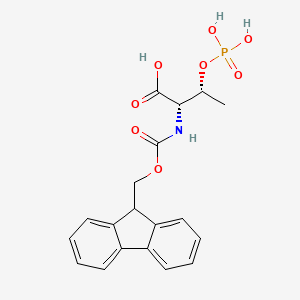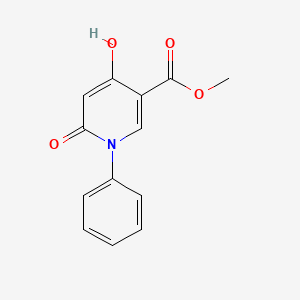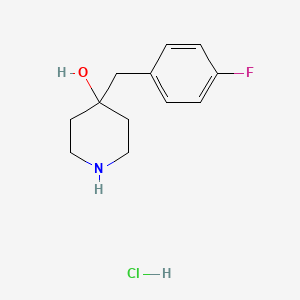
4-Fluoro-N-methylaniline hydrochloride
Overview
Description
4-Fluoro-N-methylaniline hydrochloride is a chemical compound used as a model compound to study the biotransformation of secondary aromatic amines . It has a molecular formula of C7H9ClFN and a molecular weight of 161.6 g/mol.
Synthesis Analysis
The synthesis of anilines like 4-Fluoro-N-methylaniline involves reactions of secondary amines . The compound can be synthesized through a carbon oxidation reaction coupled with defluorination .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-N-methylaniline is represented by the formula FC6H4NHCH3 . The average mass is 125.144 Da and the monoisotopic mass is 125.064079 Da .
Chemical Reactions Analysis
4-Fluoro-N-methylaniline is used to study the in vivo and in vitro biotransformation of secondary aromatic amines . The compound undergoes a carbon oxidation reaction coupled with defluorination, leading to the formation of 4-N-methylaminophenol .
Physical And Chemical Properties Analysis
4-Fluoro-N-methylaniline has a density of 1.040 g/mL at 25 °C . It has a refractive index of 1.5320 . The boiling point is 79 °C/11 mmHg .
Scientific Research Applications
Synthesis of Anilines
4-Fluoro-N-methylaniline hydrochloride can be used in the synthesis of anilines . Anilines are important in the manufacture of a wide range of chemicals, including dyes, drugs, and plastics.
Biotransformation Studies
This compound has been used as a model to study the biotransformation of secondary aromatic amines . Understanding how these compounds are metabolized can help in assessing their safety and potential effects on health.
Drug Development
As an aniline derivative, 4-Fluoro-N-methylaniline hydrochloride could potentially be used in the development of new pharmaceuticals . The presence of the fluorine atom and the methylamino group could offer unique properties in drug molecules.
Dye Manufacturing
Anilines are commonly used in the production of dyes . Therefore, 4-Fluoro-N-methylaniline hydrochloride could potentially be used in the synthesis of certain types of dyes.
Polymer Industry
Anilines are also used in the manufacture of certain types of polymers . Therefore, this compound could potentially be used in the polymer industry.
Chemical Research
Given its unique structure, 4-Fluoro-N-methylaniline hydrochloride could be used in chemical research to synthesize new compounds or to study chemical reactions .
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-N-methylaniline hydrochloride are cytochromes P-450 and the flavin-containing monooxygenase . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
4-Fluoro-N-methylaniline hydrochloride interacts with its targets, the cytochromes P-450 and flavin-containing monooxygenase, to undergo biotransformation. This involves N-demethylation, N-hydroxylation, and 4-hydroxylation accompanied by dehalogenation .
Biochemical Pathways
The compound affects the metabolic pathways involving cytochromes P-450 and flavin-containing monooxygenase. The turnover rates of these monooxygenase systems for the various metabolite formations and the reaction pathways involved, vary significantly .
Pharmacokinetics
The compound is known to undergo significant biotransformation, indicating metabolism .
Result of Action
The molecular and cellular effects of 4-Fluoro-N-methylaniline hydrochloride’s action involve the formation of various metabolites through the processes of N-demethylation, N-hydroxylation, and 4-hydroxylation .
Safety and Hazards
properties
IUPAC Name |
4-fluoro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIBCAKGXOJUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N-methylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1445386.png)
![2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1445387.png)








![(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B1445404.png)
![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)

![2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B1445407.png)